6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUYFNVWJBXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with trifluoromethylpyridine (tfmp) derivatives have been used in the agrochemical and pharmaceutical industries. These compounds are thought to interact with various targets to exert their effects, but the specific targets for this compound need further investigation.
Mode of Action
It’s known that similar compounds with tfmp derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety. These properties may influence the compound’s interaction with its targets.
Biological Activity
6-Bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, with CAS number 2085690-22-6, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that quinazolinone derivatives often exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activity. The tested strains included Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa for bacteria, and Candida albicans and Aspergillus niger for fungi. The results showed that certain derivatives exhibited effectiveness comparable to standard antibiotics and antifungal agents .
Table 1: Antimicrobial Activity of Related Quinazolinone Compounds
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Fungal Strains Tested | Inhibition Zone (mm) |
|---|---|---|---|---|
| 2b | B. subtilis | 15 | C. albicans | 12 |
| 2c | S. aureus | 18 | A. niger | 14 |
| 2d | P. aeruginosa | 17 | Curvularia lunata | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has also been investigated. In a carrageenan-induced paw edema model in rats, compounds similar to the target compound showed significant reduction in inflammation, indicating their potential as anti-inflammatory agents. Specifically, compounds with similar structural features exhibited effects comparable to ibuprofen .
Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| 2b | 50 | 60 |
| 2c | 100 | 75 |
| Control | - | - |
Anticancer Activity
Emerging studies have indicated that quinazolinone derivatives may possess anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies on related compounds suggest that they can inhibit MEK1/2 kinases, leading to reduced growth of acute leukemia cells . The structure-activity relationship indicates that modifications at the quinazolinone core can enhance cytotoxic effects against various cancer cell lines.
Case Studies
One notable study involved the synthesis and evaluation of several quinazolinone derivatives, including those structurally related to the target compound. The findings revealed that specific substitutions significantly impacted biological activities, particularly in terms of antimicrobial and anti-inflammatory effects .
In another investigation focusing on the inhibition of MEK1/2 kinases by quinazolinones, it was found that certain derivatives could effectively down-regulate phospho-ERK1/2 levels in cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazolin-4-one, including this compound, exhibit significant activity against various bacterial strains. The introduction of specific substituents can enhance this activity.
Case Study: Antimicrobial Efficacy
A study synthesized several quinazolinone derivatives and evaluated their antimicrobial properties. Among these, compounds with electron-withdrawing groups showed enhanced inhibition against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a maximum inhibition zone of 16 mm against Mycobacterium smegmatis due to the presence of strong electron-withdrawing groups .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory potential of quinazolinone derivatives. The structural features of 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one suggest that it could modulate inflammatory pathways.
Research Findings
In a comparative study, several quinazolinone derivatives were tested for their anti-inflammatory effects using various in vitro models. Results indicated that certain modifications to the quinazolinone structure significantly reduced inflammatory markers in treated cells, suggesting a promising avenue for further development in treating inflammatory diseases .
Other Therapeutic Applications
Beyond antimicrobial and anti-inflammatory uses, there is emerging interest in the compound's potential in cancer therapy. Quinazolinones are known to interact with various cellular pathways involved in tumor growth and metastasis.
Preliminary Investigations
Initial investigations into the cytotoxic effects of quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been observed to induce apoptosis in specific cancer cell lines, warranting further exploration into their mechanisms of action .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key analogs from include 6-bromo-2-substituted quinazolin-4(3H)-ones with varying aryl groups (Table 1).
Table 1: Comparison of 6-Bromo-Substituted Quinazolin-4(3H)-ones
Structural Analogues in Agrochemicals
- Haloxyfop-methyl (): Contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group and acts as a herbicide. The target compound’s pyridinylmethyl group shares structural similarities, hinting at possible pesticidal applications .
- Pyrazolo-Pyrimidine Derivatives (): Compounds like 3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine demonstrate the importance of halogenated pyridine motifs in agrochemical design .
Key Differentiators of the Target Compound
- Unique Substituent Combination : The coexistence of bromo, 2-methylphenyl, and trifluoromethylpyridinyl groups distinguishes it from simpler quinazoline derivatives.
- Potential Dual Applications: Structural parallels to both pharmaceuticals () and agrochemicals () suggest broad utility.
- Synthetic Challenges : The trifluoromethylpyridine moiety may require specialized synthetic protocols, such as those described in for related intermediates .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}quinazolin-4(3H)-one derivatives, and how can reaction yields be improved?
Methodological Answer:
- Key Steps :
- Start with anthranilic acid derivatives (e.g., 5-bromoanthranilic acid) cyclized with o-amino benzoyl chloride in pyridine to form benzoxazinone intermediates .
- React intermediates with nitrogen nucleophiles (e.g., hydrazine hydrate) under reflux (120–130°C for 3 hours) to yield quinazolin-4(3H)-one scaffolds .
- Introduce substituents via alkylation or condensation. For example, the pyridinylmethyl group can be attached using 3-chloro-5-(trifluoromethyl)pyridine-2-methanol under basic conditions .
- Optimization Strategies :
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Characterization Workflow :
- IR : Identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for quinazolinone) .
- NMR : Use DMSO-d₆ for solubility. Key signals include:
- Quinazolinone C-4 carbonyl at δ ~165 ppm (¹³C NMR) .
- Aromatic protons in the pyridinyl and phenyl groups (δ 7.0–8.5 ppm in ¹H NMR) .
3. Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via GC-MS or HRMS .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays :
- Enzyme Inhibition Studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
Methodological Answer:
- SAR Design :
- Data Analysis :
Q. What computational methods are suitable for predicting the compound’s binding mode and stability?
Methodological Answer:
- Molecular Docking :
- DFT Calculations :
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer:
- Experimental Framework :
- Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (growth inhibition) under OECD guidelines .
- Measure bioaccumulation potential using logKₒw values calculated via HPLC .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
